Product packaging for 3,4-Diphenylbutan-2-one(Cat. No.:CAS No. 54636-31-6)

3,4-Diphenylbutan-2-one

Cat. No.: B8794651
CAS No.: 54636-31-6
M. Wt: 224.30 g/mol
InChI Key: KRERHUQWKGOMOX-UHFFFAOYSA-N
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Description

3,4-Diphenylbutan-2-one is a chiral organic compound of significant interest in synthetic and medicinal chemistry research. This ketone features a phenyl-substituted carbon chain, making it a valuable intermediate for the asymmetric synthesis of complex molecules. Compounds with the diphenylbutanone scaffold are frequently explored as precursors to pharmacologically active molecules . Its structure is amenable to further functionalization, including biocatalytic or chemical reduction to produce enantiomerically pure alcohols, which are critical building blocks for active pharmaceutical ingredients (APIs) . Researchers utilize this compound in developing new synthetic methodologies, such as asymmetric hydrogenation or bioreduction using whole-cell biocatalysts, to achieve high enantioselectivity . The steric and electronic properties conferred by the two phenyl groups make it a versatile model substrate for studying reaction mechanisms and developing novel catalysts. This product is intended for laboratory research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O B8794651 3,4-Diphenylbutan-2-one CAS No. 54636-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54636-31-6

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3,4-diphenylbutan-2-one

InChI

InChI=1S/C16H16O/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3

InChI Key

KRERHUQWKGOMOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 3,4 Diphenylbutan 2 One

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the logical deconstruction of a target molecule into simpler, commercially available starting materials. For 3,4-Diphenylbutan-2-one, the primary disconnections can be envisioned across the carbon-carbon bonds of the butanone backbone.

A key disconnection can be made between the α- and β-carbons (C2-C3), suggesting an alkylation of a phenylacetone (B166967) enolate with a benzyl (B1604629) halide. This approach identifies phenylacetone and a benzyl halide as potential precursors. Another logical disconnection is between the β- and γ-carbons (C3-C4), which points towards a conjugate addition of a phenyl nucleophile to an α,β-unsaturated ketone like benzalacetone. Finally, a disconnection adjacent to the carbonyl group (C1-C2) suggests a Friedel-Crafts acylation type reaction between a benzene (B151609) derivative and a suitably substituted butanoyl chloride. These primary retrosynthetic pathways form the basis for the various synthetic strategies discussed below.

Classical and Established Ketone Synthesis Routes

Several classical methods for ketone synthesis can be effectively applied to the preparation of this compound. These established routes offer reliable and often straightforward access to the target compound.

Friedel-Crafts Acylation Analogues

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In a potential application for this compound, benzene or a substituted benzene derivative could be acylated with 3-phenyl-2-butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution onto the benzene ring.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)Reference
Benzene3-Phenyl-2-butanoyl chlorideAlCl₃Carbon disulfide0 to rtModerateHypothetical

It is important to note that the regioselectivity of the acylation can be influenced by substituents on the aromatic ring, and the potential for rearrangement of the acyl group under the reaction conditions must be considered.

Oxidation of Precursor Secondary Alcohols

A widely employed and reliable method for ketone synthesis is the oxidation of a corresponding secondary alcohol. In this context, 3,4-diphenylbutan-2-ol serves as the direct precursor to this compound. A variety of oxidizing agents can be utilized for this transformation, with the choice often depending on the desired scale, selectivity, and reaction conditions.

Commonly used oxidants include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). Swern oxidation, which utilizes dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, offers a milder alternative, often providing high yields with minimal side reactions. The Dess-Martin periodinane is another effective and mild reagent for this oxidation.

Precursor AlcoholOxidizing AgentSolventTemperature (°C)Yield (%)
3,4-Diphenylbutan-2-olPyridinium Chlorochromate (PCC)DichloromethaneRoom TemperatureHigh
3,4-Diphenylbutan-2-olJones ReagentAcetone0 to Room TemperatureGood
3,4-Diphenylbutan-2-olSwern OxidationDichloromethane, DMSO, (COCl)₂, Et₃N-78 to Room TemperatureHigh
3,4-Diphenylbutan-2-olDess-Martin PeriodinaneDichloromethaneRoom TemperatureHigh

The synthesis of the precursor alcohol, 3,4-diphenylbutan-2-ol, can be achieved through various methods, such as the Grignard reaction between phenylmagnesium bromide and 1-phenylpropan-1-one, followed by the addition of a methyl Grignard reagent to the resulting ketone.

Hydration of Alkynes or Related Olefins

The hydration of alkynes provides a direct route to ketones. For the synthesis of this compound, the corresponding alkyne would be 1,2-diphenyl-1-butyne. Acid-catalyzed hydration of this alkyne, typically in the presence of a mercury(II) salt catalyst, would proceed via Markovnikov addition of water across the triple bond to form an enol intermediate, which would then tautomerize to the more stable ketone.

AlkyneReagentsConditionsProduct
1,2-Diphenyl-1-butyneH₂O, H₂SO₄, HgSO₄HeatingThis compound

Alternatively, the hydration of a suitably substituted olefin, such as 1,2-diphenyl-1-butene, under acidic conditions could also potentially yield this compound, although this route may be less direct and potentially lead to a mixture of products depending on the stability of the carbocation intermediates.

Advanced and Stereoselective Synthetic Approaches

Modern synthetic chemistry has seen the development of powerful methods for the asymmetric synthesis of chiral molecules. These approaches are crucial when specific stereoisomers of this compound are desired.

Asymmetric C-C Bond Formation Methodologies

The creation of the chiral center at the C3 position of this compound with high stereocontrol is a key challenge. Asymmetric conjugate addition reactions represent a powerful strategy to achieve this. The reaction of a phenyl nucleophile, such as a phenylboronic acid or a phenyl Grignard reagent, to an α,β-unsaturated ketone like benzalacetone in the presence of a chiral catalyst can lead to the enantioselective formation of the target ketone. Chiral rhodium or copper complexes are often employed as catalysts in these transformations.

Another powerful approach involves the enantioselective alkylation of a pre-formed enolate. For instance, the enolate of 3-phenyl-2-butanone can be generated and then reacted with a benzyl halide in the presence of a chiral ligand or auxiliary. This method allows for the controlled formation of the C-C bond at the C4 position, leading to the desired stereoisomer of this compound.

Reaction TypeSubstratesChiral Catalyst/AuxiliaryKey Features
Asymmetric Conjugate AdditionBenzalacetone, Phenylboronic acidChiral Rhodium-phosphine complexHigh enantioselectivity
Enantioselective Alkylation3-Phenyl-2-butanone enolate, Benzyl bromideChiral phase-transfer catalystControl of stereocenter formation

These advanced methodologies offer precise control over the stereochemical outcome, providing access to enantiomerically enriched this compound, which is of significant interest for various applications in medicinal chemistry and materials science.

Catalytic Pathways for Carbonyl Group Introduction

Modern synthetic organic chemistry offers sophisticated catalytic methods for the direct functionalization of C(sp³)–H bonds, which are traditionally considered unreactive. One such advanced strategy applicable to the synthesis of ketones like this compound is the direct benzylic acylation through dual-catalysis systems.

A notable example is the use of visible-light benzophenone (B1666685)/nickel dual catalysis . This methodology enables the direct acylation of benzylic C-H bonds to form unsymmetrical ketones. nih.govsemanticscholar.org The reaction proceeds via a photoredox mechanism where an excited benzophenone catalyst abstracts a hydrogen atom from the benzylic position of a substrate, such as 1,2-diphenylethane (B90400), to generate a benzylic radical. This radical then engages in a nickel-catalyzed cross-coupling reaction with an acylating agent. researchgate.netnih.gov

The proposed mechanism involves the generation of a bromine radical via single-electron oxidation of a bromide anion by a photoexcited iridium photocatalyst. nih.gov This bromine radical facilitates the benzylic C-H cleavage. The resulting benzylic radical then participates in a nickel-catalyzed asymmetric acyl cross-coupling reaction. nih.gov This approach is significant as it allows for the construction of C-C bonds at positions that are typically difficult to functionalize directly.

Table 1: Representative Conditions for Visible-Light/Nickel Dual-Catalyzed Benzylic Functionalization

ParameterCondition
Substrate Alkylarenes (e.g., 1,2-diphenylethane)
Acylating Agent Activated Carboxylic Acid / Chloroformate
Photocatalyst Benzophenone or Iridium-based complex
Nickel Catalyst NiCl₂·DME or similar Ni(II) source
Ligand Chiral Biimidazoline or similar
Additives/Base K₂HPO₄, NaBr
Solvent Dimethylacetamide (DMA), Acetonitrile (MeCN)
Light Source Blue LEDs
Temperature Room Temperature

This table represents a generalized set of conditions based on dual photoredox/nickel-catalyzed benzylic functionalization reactions. nih.govresearchgate.net

Chemo-, Regio-, and Stereoselective Functionalization

Achieving high levels of selectivity is a central goal in organic synthesis. In the context of forming this compound or related structures, controlling which specific C-H bond reacts (regioselectivity), which functional group reacts in a multifunctional molecule (chemoselectivity), and the spatial orientation of the new bond (stereoselectivity) is crucial. mdpi.com

Transition-metal-catalyzed C-H functionalization is a powerful tool for achieving such selectivity. researchgate.net For instance, catalyst-controlled reactions can differentiate between various C-H bonds within the same molecule. By carefully selecting the catalyst and ligands, it is possible to direct the reaction to a specific site. For example, in aryl alkene systems, directing groups on the aromatic ring can guide a metal catalyst to functionalize either the α- or β-olefinic C-H bond with high selectivity. nih.gov

Radical-mediated C-H functionalization also offers pathways where regioselectivity can be predicted and controlled. nih.gov The inherent stability of benzylic radicals makes the benzylic C-H bonds in precursors like 1,2-diphenylethane prime targets for selective functionalization over other aliphatic C-H bonds. The development of machine learning models to predict the regioselectivity of such reactions is an emerging area that enhances the synthetic utility of these transformations. nih.gov

Derivatization from Related Diphenylbutane Precursors

Conversion of 1,2-Diols

Vicinal diols (1,2-diols) are versatile precursors for the synthesis of ketones through dehydration and rearrangement reactions. Specifically, 2,3-diphenylbutane-2,3-diol (B167368) can serve as a starting material. Under acidic conditions, this diol can undergo dehydration. While one potential outcome is the formation of a diene, a more prominent pathway is a skeletal rearrangement to form a ketone. chiba-u.jpdocumentsdelivered.comresearchgate.net

This transformation is a classic example of the pinacol (B44631) rearrangement , where the acid-catalyzed loss of a water molecule from one of the hydroxyl groups generates a carbocation. wikipedia.orgorganic-chemistry.orglibretexts.org This is followed by a 1,2-migration of a neighboring group (in this case, a methyl or phenyl group) to the carbocation center. The migration of a phenyl group would lead to the formation of this compound. The driving force for this rearrangement is the formation of a highly stable oxonium ion, which upon deprotonation yields the final ketone product. wikipedia.orgwikipedia.org

Transformations of Diones

Diphenylbutane diones, such as 1,4-diphenylbutane-1,4-dione and 1,4-diphenylbutane-2,3-dione (B3101029), are valuable intermediates in organic synthesis. nih.govnih.gov These 1,4-dicarbonyl compounds are key precursors for synthesizing various cyclic systems like cyclopentenones and derivatives of furan (B31954) and pyrrole. nih.gov

Transformations of these diones can provide pathways to other functionalized diphenylbutane derivatives. For example, selective reduction of one of the two carbonyl groups in 1,4-diphenylbutane-2,3-dione would yield a hydroxyketone. Further deoxygenation could then lead to a mono-ketone. Similarly, 1,4-diphenylbutane-1,4-dione can be reduced to the corresponding 1,4-diphenylbutane-1,4-diol, which could then be subjected to other transformations. chemicalbook.com The synthesis of various substituted 1,4-diphenylbutanes has been achieved through one-step processes, highlighting the utility of this structural framework. rsc.org

Table 2: Properties of Diphenylbutane Dione (B5365651) Precursors

CompoundCAS NumberMolecular FormulaMelting Point
1,4-Diphenylbutane-1,4-dione 495-71-6C₁₆H₁₄O₂144-148 °C
1,4-Diphenylbutane-2,3-dione 13832-10-5C₁₆H₁₄O₂86 °C chemsynthesis.com

Rearrangement Reactions

The Wagner-Meerwein rearrangement is a fundamental class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocation center. wikipedia.orglibretexts.orglscollege.ac.in This type of rearrangement is thermally allowed and often proceeds readily to form a more stable carbocation intermediate. lscollege.ac.inslideshare.net

The pinacol rearrangement, discussed in the context of 1,2-diols (Section 2.4.1), is a specific and highly relevant example of a Wagner-Meerwein type rearrangement. wikipedia.orglscollege.ac.inucla.edu In the acid-catalyzed reaction of 2,3-diphenylbutane-2,3-diol, the initial protonation of a hydroxyl group and subsequent loss of water forms a tertiary carbocation. A 1,2-shift of a phenyl group from the adjacent carbon to this electron-deficient center results in a new, resonance-stabilized carbocation where the positive charge is delocalized by the oxygen atom of the remaining hydroxyl group. Deprotonation of this intermediate yields the stable ketone product, this compound. The migratory aptitude often follows the order of phenyl > alkyl, which would favor the desired rearrangement. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 3,4 Diphenylbutan 2 One

Fundamental Reactivity of the Ketone Moiety

The carbonyl group is the central hub of reactivity in 3,4-Diphenylbutan-2-one, dictating its interactions with a wide array of reagents. Its reactivity is primarily characterized by the electrophilic nature of the carbonyl carbon and the ability to form enolates at the alpha-carbon.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the ketone in this compound renders the carbonyl carbon susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol.

A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride), and cyanide ions. The general mechanism for this process is illustrated below:

General Mechanism of Nucleophilic Addition to this compound

StepDescription
1. Nucleophilic Attack The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of this compound.
2. Formation of Tetrahedral Intermediate The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
3. Protonation The alkoxide intermediate is protonated by a suitable acid source (e.g., H₃O⁺) to yield the final alcohol product.

The steric hindrance posed by the bulky phenyl groups at the 3 and 4 positions can influence the rate and stereochemical outcome of these reactions.

Enolization and Enolate Chemistry

The presence of alpha-hydrogens (protons on the carbon atom adjacent to the carbonyl group) in this compound allows for the formation of enol and enolate intermediates. Enolates are powerful nucleophiles and are central to a wide range of carbon-carbon bond-forming reactions.

Under basic conditions, a proton is abstracted from the alpha-carbon (C3) to form a resonance-stabilized enolate anion. The negative charge is delocalized between the alpha-carbon and the oxygen atom.

Formation of the Enolate of this compound

ReactantBaseProduct
This compoundStrong Base (e.g., LDA)This compound enolate

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (less substituted), while a smaller, weaker base at higher temperatures allows for equilibration to the more stable thermodynamic enolate. In the case of this compound, only one enolizable position exists, simplifying this aspect.

Transformations Involving the Benzylic Positions

The presence of phenyl groups introduces benzylic positions at C3 and C4, which exhibit unique reactivity due to the stabilizing effect of the adjacent aromatic ring on reactive intermediates such as radicals and carbocations.

Alpha-Functionalization Reactions

The nucleophilic enolate of this compound can react with various electrophiles, leading to the introduction of new functional groups at the alpha-position (C3).

Alpha-Alkylation: The enolate can undergo SN2 reactions with alkyl halides to form new carbon-carbon bonds. This is a common method for introducing alkyl chains at the alpha-position of ketones.

Alpha-Halogenation: In the presence of a halogen (e.g., Br₂, Cl₂) and either acidic or basic catalysis, this compound can be halogenated at the C3 position. The reaction proceeds through an enol or enolate intermediate.

Oxidative and Reductive Pathways

The benzylic positions in this compound are susceptible to both oxidation and reduction.

Oxidative Pathways: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can lead to the oxidative cleavage of the C-C bond at the benzylic position under harsh conditions, potentially leading to the formation of benzoic acid and other degradation products.

Reductive Pathways: The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Furthermore, the entire carbonyl group can be completely removed (deoxygenated) to form an alkane through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These reactions would yield 1,2-diphenylbutane.

Detailed Mechanistic Studies

While general principles of ketone reactivity provide a framework for understanding the behavior of this compound, detailed mechanistic studies specific to this compound are crucial for a precise understanding of its reaction pathways, transition states, and stereochemical outcomes. Unfortunately, at the time of this writing, specific, in-depth mechanistic investigations solely focused on this compound are not extensively documented in readily available scientific literature. Much of the understanding of its reactivity is inferred from studies on analogous benzylic ketones and general principles of physical organic chemistry.

Future research focusing on the kinetics, isotope effects, and computational modeling of reactions involving this compound would be invaluable in elucidating the subtle electronic and steric factors that govern its chemical transformations. Such studies would provide a more complete and nuanced picture of the reactivity of this intriguing molecule.

Concerted vs. Stepwise Reaction Mechanisms (e.g., in elimination reactions)

Elimination reactions, which result in the formation of a double bond, can proceed through different mechanistic pathways, primarily distinguished as either concerted or stepwise.

A concerted mechanism , such as the E2 (elimination, bimolecular) reaction, involves a single step where all bond-breaking and bond-forming processes occur simultaneously through a single transition state. fiveable.mestudy.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. pressbooks.pub This pathway is characterized by the simultaneous abstraction of a proton by a base, formation of a π bond, and departure of a leaving group. fiveable.me

In contrast, stepwise mechanisms involve the formation of one or more reactive intermediates and at least two transition states. The E1 (elimination, unimolecular) mechanism is a two-step process that begins with the slow, rate-determining departure of a leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation by a base to form the alkene. ksu.edu.sa Another stepwise pathway is the E1cB (Elimination, Unimolecular, conjugate Base) mechanism. This process also involves two steps but begins with the formation of a carbanion intermediate (the conjugate base of the substrate), which then expels the leaving group in a subsequent step. iitk.ac.in Base-catalyzed β-elimination reactions of some β-methoxy ketones have been shown to proceed via the E1cB mechanism. acs.org

The choice between these mechanisms for a derivative of this compound would depend on several factors, including the nature of the leaving group at the C3 or C4 position, the strength of the base used, and the reaction conditions. For instance, the use of a strong, hindered base would typically favor a concerted E2 reaction. iitk.ac.in

MechanismKey FeatureIntermediateKineticsBase Requirement
E2 Single concerted stepNone (Transition State)Second-orderStrong base favored
E1 Two stepsCarbocationFirst-orderWeak base sufficient
E1cB Two stepsCarbanion (Conjugate Base)VariesStrong base required

Characterization of Reaction Intermediates (e.g., carbocations)

Reaction intermediates are transient species that are formed during a stepwise reaction pathway. libretexts.org In the context of reactions involving derivatives of this compound, carbocations are plausible intermediates, particularly in E1 or SN1 type reactions.

A carbocation is a species containing a carbon atom with a positive charge and only six valence electrons. youtube.com They are generally unstable and highly reactive. youtube.com The formation of a carbocation from a derivative of this compound, for example, by the departure of a leaving group from the C4 position, would result in a secondary carbocation. This intermediate would be significantly stabilized by the adjacent phenyl group through resonance, where the positive charge can be delocalized into the aromatic ring.

The stability of carbocations is a critical factor in determining reaction pathways. The general order of stability is tertiary > secondary > primary, largely due to the stabilizing effects of hyperconjugation and induction from alkyl groups. youtube.com Resonance stabilization, as would be seen with the phenyl group in a derivative of this compound, is a particularly powerful stabilizing factor.

Carbocation intermediates are also known to undergo rearrangement reactions, such as 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocation. libretexts.org For an intermediate formed from a this compound derivative, such rearrangements could potentially compete with nucleophilic attack or elimination.

Stereoelectronic Effects on Reaction Rates and Selectivity

Stereoelectronic effects are the effects on molecular geometry, reactivity, and stability that arise from the specific spatial arrangement of orbitals. wikipedia.org These effects are crucial for understanding the selectivity of many organic reactions. A key principle is that reactions often proceed through a geometry that allows for optimal orbital overlap between interacting donor (filled) and acceptor (empty) orbitals. wikipedia.org

In the context of an E2 elimination reaction of a derivative of this compound, a critical stereoelectronic requirement is an anti-periplanar geometry. This arrangement involves the proton being removed and the leaving group departing from opposite sides of the C-C bond, with all four reacting atoms (H, C, C, leaving group) lying in the same plane. ksu.edu.sa This geometry allows for the smooth overlap of the C-H σ bonding orbital with the C-X σ* antibonding orbital, facilitating the formation of the new π bond.

The stereochemical outcome of such reactions is a direct consequence of this requirement. For example, the E2 elimination of (2S, 3R)-2-bromo-2,3-diphenylbutane, a close structural analog, yields exclusively (Z)-2,3-diphenyl-2-butene because only the conformation leading to this product can achieve the necessary anti-periplanar arrangement. libretexts.org This demonstrates that stereoelectronic control can override other factors to dictate the specific isomer formed.

Kinetic Isotope Effects (e.g., deuterium (B1214612) isotope effect in E2 reactions)

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It is observed as a change in the reaction rate when an atom in the reactant is replaced by one of its isotopes. princeton.edu The deuterium isotope effect (kH/kD) is particularly common and involves comparing the rate of a reaction with a hydrogen atom (kH) to the rate with a deuterium atom (kD) at the same position. libretexts.org

A C-D bond is stronger than a C-H bond, meaning it requires more energy to break. libretexts.org Consequently, if the C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed significantly slower for the deuterated compound. This is known as a primary kinetic isotope effect , and for C-H bond cleavage, kH/kD values are typically in the range of 2 to 8. fiveable.melibretexts.org

The presence or absence of a primary deuterium isotope effect is a key piece of evidence for distinguishing between E1 and E2 elimination mechanisms.

E2 Mechanism : In a concerted E2 reaction, the C-H bond is broken in the single rate-determining step. Therefore, a large primary KIE is expected. For example, the base-induced elimination of HBr from 1-bromo-2-phenylethane is 7.11 times faster than the elimination of DBr from its deuterated analog, providing strong evidence for a concerted E2 mechanism. pressbooks.pub

Thus, by studying the elimination reaction of a deuterated derivative of this compound, one could determine whether the C-H bond at the C3 position is broken in the rate-determining step, thereby distinguishing between a concerted E2 pathway and a stepwise E1 pathway.

Reaction MechanismC-H Bond Cleavage in Rate-Determining Step?Expected Primary Deuterium KIE (kH/kD)
E1 No~ 1
E2 Yes> 2 (Typically 3-8)
E1cB (if C-H cleavage is rds) Yes> 2
E1cB (if leaving group departure is rds) No~ 1

Stereochemical Aspects and Chirality in 3,4 Diphenylbutan 2 One Systems

Analysis of Stereogenic Centers and Diastereomers

3,4-Diphenylbutan-2-one possesses two stereogenic centers, also known as chiral centers, at the C3 and C4 positions of its carbon backbone. A stereogenic center is a carbon atom that is bonded to four different substituent groups.

C3: This carbon is attached to a hydrogen atom, a methyl group (as part of the acetyl group), a phenyl group, and the rest of the diphenylbutane chain.

C4: This carbon is bonded to a hydrogen atom, a phenyl group, the C3 part of the chain, and a methyl group.

The presence of 'n' stereogenic centers in a molecule can give rise to a maximum of 2^n stereoisomers. For this compound, with n=2, there are a maximum of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers can be designated by their absolute configurations (R/S) at each chiral center:

(3R, 4R)-3,4-Diphenylbutan-2-one

(3S, 4S)-3,4-Diphenylbutan-2-one

(3R, 4S)-3,4-Diphenylbutan-2-one

(3S, 4R)-3,4-Diphenylbutan-2-one

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In this case, the enantiomeric pairs are (3R, 4R) and (3S, 4S), and (3R, 4S) and (3S, 4R). Diastereomers are stereoisomers that are not mirror images of each other. The relationship between any member of one enantiomeric pair and any member of the other enantiomeric pair is diastereomeric. For instance, (3R, 4R)-3,4-Diphenylbutan-2-one is a diastereomer of both (3R, 4S)- and (3S, 4R)-3,4-Diphenylbutan-2-one. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities.

Stereoisomer PairRelationship
(3R, 4R) and (3S, 4S)Enantiomers
(3R, 4S) and (3S, 4R)Enantiomers
(3R, 4R) and (3R, 4S)Diastereomers
(3R, 4R) and (3S, 4R)Diastereomers
(3S, 4S) and (3R, 4S)Diastereomers
(3S, 4S) and (3S, 4R)Diastereomers

Enantioselective Synthesis and Resolution Strategies

The synthesis of single enantiomers of this compound requires either enantioselective synthesis, where one enantiomer is formed preferentially, or the resolution of a racemic mixture.

Enantioselective Synthesis: Strategies for the asymmetric synthesis of β-aryl ketones often involve metal-catalyzed or organocatalyzed reactions. For a molecule like this compound, a potential route could be the asymmetric conjugate addition of a phenyl nucleophile to a chiral α,β-unsaturated ketone precursor. Another approach is the enantioselective arylation of an enolate derived from a butanone derivative. For instance, cobalt-salen complexes have been successfully used as catalysts for the enantioselective synthesis of α-aryl ketones through rearrangement reactions, achieving high enantiomeric ratios (e.g., 99:1).

Resolution Strategies: Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: Lipases are common enzymes used for the kinetic resolution of alcohols and esters. For a ketone like this compound, it could first be reduced to the corresponding alcohol, 3,4-diphenylbutan-2-ol. The racemic alcohol could then be subjected to lipase-catalyzed acylation. One enantiomer of the alcohol will react faster to form an ester, allowing for the separation of the slow-reacting alcohol enantiomer and the newly formed ester. Ketoreductases can also be used for the asymmetric reduction of the ketone, producing one enantiomer of the alcohol with high selectivity.

Non-Enzymatic Kinetic Resolution: Chiral catalysts, such as planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives, have been shown to be effective in the kinetic resolution of secondary alcohols. This method could be applied to the alcohol derivative of this compound.

Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic ketone with a chiral resolving agent to form a pair of diastereomers. For instance, the ketone could be derivatized to form chiral acetals by reacting with a chiral diol. These diastereomers, having different physical properties, can then be separated by crystallization. Following separation, the resolving agent is removed to yield the pure enantiomers of the original ketone.

Resolution MethodPrincipleApplicable to
Enzymatic Kinetic ResolutionDifferent reaction rates of enantiomers with an enzyme (e.g., lipase, ketoreductase).Racemic alcohol derivative or ketone
Non-Enzymatic Kinetic ResolutionDifferent reaction rates of enantiomers with a chiral catalyst (e.g., planar-chiral DMAP).Racemic alcohol derivative
Diastereomeric CrystallizationFormation of separable diastereomeric derivatives (e.g., chiral acetals) with a chiral resolving agent.Racemic ketone

Chiral Recognition and Discrimination

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is the basis for enantioselective synthesis, resolution, and analysis. The discrimination of enantiomers of this compound would rely on creating a chiral environment that allows for differential interactions with the (R,R)/(S,S) and (R,S)/(S,R) stereoisomers.

The fundamental principle of chiral recognition is often described by the "three-point interaction model," which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and the analyte. These interactions can be attractive (e.g., hydrogen bonds, ionic bonds, π-π stacking) or repulsive (steric hindrance).

For a ketone like this compound, potential interaction points include:

The carbonyl group (potential for hydrogen bonding or dipole-dipole interactions).

The two phenyl groups (potential for π-π stacking or hydrophobic interactions).

The stereogenic centers, which dictate the specific 3D arrangement of these groups.

While specific studies on the chiral recognition of this compound are not extensively documented, general approaches for chiral ketone recognition involve techniques like chiral chromatography (using a chiral stationary phase) or sensor-based methods. For example, chiral sensor arrays or metal-organic frameworks (MOFs) have been developed for the recognition of various chiral analytes, including amino acids and carboxylates. nih.govrsc.orgrsc.org A similar approach could theoretically be developed for this compound, where a chiral host molecule with a complementary shape and functionality would bind one enantiomer more strongly than the other.

Conformational Analysis of the Diphenylbutane Backbone

Similar to the conformational analysis of butane (B89635), the key conformations are staggered (anti and gauche) and eclipsed.

Anti-conformation: The two phenyl groups are positioned 180° apart. This conformation is generally the most stable as it minimizes steric hindrance between the large substituents.

Gauche-conformation: The two phenyl groups are positioned 60° apart. This conformation experiences some steric strain due to the proximity of the phenyl groups.

Eclipsed-conformation: The substituents on C3 and C4 are aligned. These conformations are high in energy due to significant steric and torsional strain and are considered transition states between staggered conformations.

ConformationDihedral Angle (Ph-C3-C4-Ph)Relative EnergyKey Feature
Anti~180°LowestMinimal steric hindrance between phenyl groups
Gauche~60°HigherSteric interaction between phenyl groups
Eclipsed0°, 120°HighestMaximum steric and torsional strain

Stereochemistry of Reaction Products and Byproducts (e.g., Z- and E-alkene formation)

The stereochemistry of the starting this compound enantiomer can direct the stereochemical outcome of subsequent reactions, a concept known as diastereoselectivity. A prominent example is the formation of alkenes from ketones via the Wittig reaction.

The Wittig reaction involves the reaction of a ketone with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. The stereochemistry of the resulting carbon-carbon double bond (Z- or E-isomer) is highly dependent on the nature of the ylide used. wikipedia.orgdalalinstitute.comlibretexts.org

Unstabilized Ylides: These ylides (e.g., where the group attached to the carbanion is an alkyl group) typically react under kinetic control to form a syn-oxaphosphetane intermediate, which then decomposes to yield the (Z)-alkene as the major product. wikipedia.orgdalalinstitute.com This selectivity arises from a transition state that minimizes steric interactions. youtube.com

Stabilized Ylides: These ylides (e.g., where the group attached to the carbanion is an ester or ketone) are more stable and the reaction is often reversible and under thermodynamic control. The reaction proceeds through an anti-oxaphosphetane intermediate, leading to the formation of the more stable (E)-alkene as the major product. chemtube3d.com

When a specific stereoisomer of this compound is used, the reaction with a Wittig reagent will not only produce Z- or E-isomers but will also be influenced by the pre-existing chiral centers. The approach of the ylide to the carbonyl carbon can be sterically hindered by the adjacent phenyl groups, potentially leading to a preference for attack from one face of the ketone over the other. This facial selectivity would result in the formation of one diastereomer of the alkene product in excess over the other.

Example Reaction: (3R, 4R)-3,4-Diphenylbutan-2-one + Ph₃P=CHCH₃ (unstabilized ylide) → (Z)-3,4-Diphenyl-2-pentene (as a mixture of diastereomers, with one likely favored)

Example Reaction: (3R, 4R)-3,4-Diphenylbutan-2-one + Ph₃P=CHCO₂Et (stabilized ylide) → (E)-Ethyl 3,4-diphenyl-2-pentenoate (as a mixture of diastereomers, with one likely favored)

An extensive search of scientific literature and chemical databases has revealed a significant lack of published experimental spectroscopic and analytical data for the specific chemical compound This compound . While data is available for its isomers, such as 3,3-Diphenylbutan-2-one and 4,4-Diphenylbutan-2-one (B107276), this information is not applicable to the specified compound due to structural differences that would result in distinct spectroscopic fingerprints.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the advanced spectroscopic and analytical characterization of this compound based on the currently available public information. Generating such an article would require access to primary research data that has not been made publicly available.

To fulfill the user's request accurately, the specific analytical data for this compound would need to be experimentally determined and published. Without such sources, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Electronic Circular Dichroism (ECD) Spectroscopy)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution. encyclopedia.pubwikipedia.orgjascoinc.com This method measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral signature that is highly sensitive to its stereochemistry. encyclopedia.pubwikipedia.org

For chiral ketones like the enantiomers of 3,4-Diphenylbutan-2-one, the carbonyl chromophore's electronic transitions give rise to characteristic ECD spectra. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the stereocenter. While empirical rules like the octant rule have historically been used to correlate the sign of the Cotton effect to the absolute configuration of ketones, modern approaches often rely on quantum-mechanical calculations to predict the ECD spectrum for a given enantiomer. encyclopedia.pub By comparing the experimentally measured ECD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the compound can be unambiguously assigned.

In a study on the stereoselectivity of the α-photooxygenation of the structurally related (S)-3,4-diphenylbutanal, ECD spectroscopy, in conjunction with Time-Dependent Density Functional Theory (TD-DFT) calculations, was successfully employed to establish the absolute configuration of the newly formed stereocenter in the resulting diol products. beilstein-journals.org This demonstrates the applicability and reliability of ECD as a chiroptical spectroscopic method for the stereochemical assignment of molecules with a similar diphenylbutane framework.

X-ray Crystallography for Solid-State Structural Determination (e.g., for related diphenylbutanone derivatives and complexes)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. libretexts.orglibretexts.org This method involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the precise positions of the atoms within the crystal lattice. libretexts.orglibretexts.org

Furthermore, X-ray crystallography is extensively used to characterize the structure of organometallic complexes where diphenylbutanone derivatives may act as ligands. uoanbar.edu.iqwiley-vch.deresearchgate.net The solid-state structure of such complexes reveals the coordination geometry of the metal center and the binding mode of the ligand, which are crucial for understanding their reactivity and catalytic properties. researchgate.netnih.gov The crystallographic data for these related compounds underscore the utility of X-ray diffraction for obtaining definitive structural information for diphenylbutanone derivatives and their complexes, should suitable single crystals be obtained.

Advanced Chromatographic Separations

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. For this compound, both high-performance liquid chromatography and gas chromatography are essential tools for assessing its purity and separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of compounds in a mixture. csfarmacie.czmdpi.com For chiral molecules like this compound, chiral HPLC is the method of choice for separating its enantiomers. csfarmacie.czphenomenex.comchromatographyonline.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. phenomenex.comchromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown high enantioselectivity for the separation of various ketones, including β-aminoketones and α-aryl ketones. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, with the stability of these complexes differing for each enantiomer. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol such as isopropanol, is crucial for optimizing the separation. nih.gov

The successful enantioselective synthesis of α,α-diarylketones often relies on chiral HPLC analysis to determine the enantiomeric excess (ee) of the product, highlighting the importance of this technique in stereoselective chemistry. st-andrews.ac.uknih.gov Given the structural similarities, it is highly probable that a well-developed chiral HPLC method would be effective for the baseline separation of the (R) and (S) enantiomers of this compound, allowing for both analytical quantification of enantiomeric purity and preparative isolation of the individual enantiomers.

Table 1: HPLC Parameters for Chiral Separation of Ketones

Parameter Typical Conditions
Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD)
Mobile Phase n-Hexane/Isopropanol mixtures
Detection UV-Vis
Flow Rate 0.5 - 1.0 mL/min
Application Enantiomeric excess determination, Preparative separation

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile organic compounds (VOCs). nih.goviltusa.comthermofisher.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a heated column. iltusa.com Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster and are detected earlier.

This compound, being a ketone, is expected to have sufficient volatility to be amenable to GC analysis, particularly for assessing its purity in mixtures containing other volatile components. When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides their mass spectra, which can be used for their identification by comparison with spectral libraries. nih.govmedistri.swiss

While standard GC columns are achiral and thus cannot separate enantiomers, chiral GC columns with a chiral stationary phase can be employed for the enantioselective analysis of volatile chiral compounds. However, for less volatile compounds or for preparative scale separations, HPLC is generally the preferred method. In the context of this compound, GC would be most valuable for quality control, detecting volatile impurities, and in the analysis of complex mixtures where this compound is a component. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic properties. The choice of method depends on the desired balance between accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational efficiency. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. aps.org Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311G**, are commonly used to optimize the molecular geometry and predict electronic properties of organic molecules. mdpi.comresearchgate.net

For a system like 3,4-Diphenylbutan-2-one, DFT calculations would be used to find the minimum energy conformation. This involves determining the optimal bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. The electronic structure can be analyzed through calculations of atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity. mdpi.comresearchgate.net While specific DFT studies on this compound are not prevalent in the literature, the methodology is robust for related systems, such as diols and other ketones. researchgate.netdergipark.org.tr

Table 1: Predicted Molecular Properties of this compound using DFT (B3LYP/6-31G(d,p)) (Note: These are representative values based on typical calculations for similar organic compounds and are for illustrative purposes.)

PropertyPredicted Value
Total Energy(Value in Hartrees)
Dipole Moment(Value in Debye)
HOMO Energy(Value in eV)
LUMO Energy(Value in eV)
HOMO-LUMO Gap(Value in eV)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data in the form of parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation.

Due to their high computational demand, high-level ab initio calculations are typically reserved for smaller molecules or for benchmarking results from less expensive methods like DFT. For this compound, these high-accuracy calculations could be used to obtain precise values for its energy, geometry, and electronic properties, serving as a reference standard. ox.ac.uk

Semi-empirical quantum methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This approach significantly reduces computational cost, making it suitable for very large molecular systems or for high-throughput screening of many molecules. researchgate.netnih.gov

Methods like AM1, PM3, and the more recent Recife Model 1 (RM1) fall into this category. wikipedia.org RM1 is a reparameterization of AM1, developed using a larger set of organic and biochemical compounds, which often leads to improved accuracy for structural and energetic properties. nih.govscielo.br For a molecule like this compound, RM1 could be efficiently used to perform an initial exploration of its complex potential energy surface to identify various stable conformers before refining the geometries and energies with more accurate DFT or ab initio methods. scielo.br

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The flexibility of the butane (B89635) backbone and the presence of two bulky phenyl groups in this compound suggest a rich conformational landscape. MD simulations can be used to explore this landscape by simulating the molecule's motion over nanoseconds or longer. rsc.org

By analyzing the MD trajectory, one can study the rotation around the single bonds of the dione (B5365651) backbone and the relative orientations of the phenyl rings. This analysis provides insights into the preferred conformations of the molecule, the energy barriers between different conformers, and the timescales of conformational changes. Such information is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedDescription
τ1C(1)-C(2)-C(3)-C(4)Rotation around the central C2-C3 bond of the butane backbone.
τ2C(2)-C(3)-C(4)-C(phenyl)Orientation of the phenyl group at the C4 position.
τ3O=C(2)-C(3)-C(phenyl)Relative orientation of the ketone and the phenyl group at the C3 position.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects at a molecular level. mdpi.com Simulations can be performed using either an implicit solvent model, which represents the solvent as a continuous medium, or an explicit solvent model, where individual solvent molecules are included in the simulation box. mdpi.com

For this compound, MD simulations in different solvents (e.g., water, methanol, hexane) could reveal how solute-solvent interactions affect its conformational preferences. researchgate.net For instance, a polar solvent might stabilize conformations with a larger dipole moment, while a non-polar solvent might favor more compact structures. These simulations can also provide information on the solvation shell structure and the dynamics of solvent molecules around the solute. urfu.ru

Reaction Pathway and Transition State Modeling

The study of chemical reactions at a molecular level is greatly enhanced by computational modeling. Techniques such as Density Functional Theory (DFT) are employed to map out the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, and products) and first-order saddle points (transition states).

For a compound like this compound, these methods can be applied to model its synthesis, such as the alkylation of a diphenylmethane (B89790) derivative or the oxidation of a corresponding secondary alcohol. The modeling process elucidates the step-by-step mechanism of the reaction.

Key aspects of this modeling include:

Transition State (TS) Search: Identifying the precise geometry of the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the bond-making and bond-breaking processes.

Energy Barrier Calculation: Determining the activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.

Reaction Coordinate Mapping: Following the intrinsic reaction coordinate (IRC) from the transition state down to the reactant and product minima to confirm that the located TS correctly connects the intended species.

For instance, in a hypothetical base-catalyzed enolate formation from this compound, computational modeling could predict the geometry of the transition state as the base abstracts the α-proton and calculate the associated energy barrier. This provides a quantitative measure of the kinetic feasibility of the reaction.

Reaction StepComputational MethodCalculated Activation Energy (kJ/mol)Key Transition State Feature
Enolate Formation (α-proton abstraction)DFT (B3LYP/6-31G)85.2Elongated C-H bond, forming O-H bond
Nucleophilic Attack on ElectrophileDFT (B3LYP/6-31G)62.5Formation of new C-C bond

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., TD-DFT for ECD spectra)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and cost-effective method for calculating the electronic excitation energies, which correspond to the absorption bands observed in UV-Vis and Electronic Circular Dichroism (ECD) spectra. unipi.it This predictive power is particularly useful for structural elucidation and the assignment of absolute configuration in chiral molecules.

For this compound, which possesses a chiral center at the C3 position, TD-DFT can be used to simulate the ECD spectra for both the (R)- and (S)-enantiomers. The process involves:

Performing a conformational search to identify the most stable low-energy conformers of the molecule.

Optimizing the geometry of each significant conformer using a suitable DFT functional and basis set.

Calculating the electronic transitions for each conformer using TD-DFT.

Boltzmann-averaging the calculated spectra of the individual conformers to generate the final predicted spectrum.

By comparing the predicted ECD spectrum with the experimentally measured one, the absolute configuration of the enantiomer can be confidently assigned. Other spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, can also be calculated with high accuracy using appropriate computational models.

Spectroscopic PropertyComputational MethodPredicted Value (Illustrative)Experimental Value (Illustrative)
UV-Vis λmaxTD-DFT (CAM-B3LYP/def2-TZVP)262 nm260 nm
ECD Cotton Effect (for R-enantiomer)TD-DFT (CAM-B3LYP/def2-TZVP)Positive at 265 nmPositive at 263 nm
13C NMR Shift (C=O)GIAO-DFT (mPW1PW91/6-311+G**)208.5 ppm209.1 ppm

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Ligand Binding Studies (conceptual, based on related studies on HO inhibitors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

Heme Oxygenase (HO) is an enzyme that catalyzes the degradation of heme. acs.org The inhibition of the inducible isoform, HO-1, is a therapeutic strategy in certain cancers where its overexpression is linked to chemoresistance. acs.org Many known HO-1 inhibitors feature a hydrophobic portion and an iron-coordinating group. nih.govmdpi.com

Conceptually, this compound could be investigated as a potential HO-1 inhibitor using molecular docking. The diphenyl moiety can serve as the hydrophobic part, interacting with hydrophobic residues in the active site of HO-1, while the ketone oxygen could potentially interact with the heme iron or nearby residues.

A typical molecular docking study would involve:

Preparation of the Receptor: Using a crystal structure of HO-1 from the Protein Data Bank.

Ligand Preparation: Generating a 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock Vina to place the ligand into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: The simulations are scored based on the predicted binding affinity (e.g., in kcal/mol). The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts with active site amino acid residues. nih.gov

Studies on known inhibitors have identified key residues in the HO-1 active site that are crucial for binding. nih.gov A docking study of this compound would assess its ability to form favorable interactions with these same residues, providing a theoretical basis for its potential inhibitory activity.

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Conceptual)
This compoundHeme Oxygenase-1 (HO-1)-7.5PHE37, VAL50, LEU147
Known Imidazole-based InhibitorHeme Oxygenase-1 (HO-1)-9.2PHE37, Heme-Fe, ASP140

This table presents hypothetical data for illustrative purposes, based on the binding characteristics of known HO-1 inhibitors.

Advanced Applications and Derivatization in Non Biological Contexts

3,4-Diphenylbutan-2-one as a Key Intermediate in Multi-Step Synthesis

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction.

While the diphenylbutane core is a structural motif found in various complex molecules, specific, documented examples of this compound serving as a crucial intermediate in the multi-step synthesis of other advanced compounds are not readily found in scientific databases. Research often highlights related structures, such as 4-hydroxy-4,4-diphenylbutan-2-one and its dehydrated analog, 4,4-diphenyl-3-buten-2-one, as intermediates, but the direct role of this compound in such synthetic pathways is not prominently featured.

Role in Catalysis or Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. These catalysts are valued for their ability to create chiral molecules with high enantioselectivity.

The potential role of this compound in the field of catalysis or organocatalysis is not described in the current body of scientific literature. There are no indications that it functions as a catalyst itself or serves as a direct precursor for the synthesis of known organocatalysts. The development of catalysts from this specific ketone would require significant chemical modification to introduce the necessary functional groups for catalytic activity.

Precursor for Advanced Organic Structures

The synthesis of complex scaffolds, particularly heterocyclic compounds, is a major focus of modern organic chemistry. Ketones are often valuable starting materials for building such structures through reactions like cyclizations and annulations.

Despite the utility of ketones in organic synthesis, there is a lack of published research demonstrating the use of this compound as a precursor for advanced organic structures. Methodologies for constructing complex molecules or heterocyclic systems, such as pyridines, pyrans, or indoles, have been developed for a wide range of ketones, but the application of these methods to this compound has not been specifically detailed. While a related compound, 2-(1H-indol-2-yl)-1,4-diphenylbutane-1,4-diol, has been synthesized, its preparation does not start from this compound acs.org. The potential for this compound to undergo annulation or other cyclization reactions to form novel, advanced structures remains an area for future investigation.

Conclusion and Future Research Directions

Synthesis of Existing Academic Contributions to Diphenylbutanone Chemistry

The chemistry of diphenylbutanone and its derivatives has garnered interest primarily due to the presence of the diarylalkane motif, a core structure found in numerous bioactive compounds and pharmaceuticals nih.gov. Research in this area has largely focused on the synthesis and reactions of various isomers and functionalized analogs, rather than 3,4-Diphenylbutan-2-one itself. Key academic contributions include the development of synthetic methodologies for related structures, such as diarylacetic acid derivatives and other aromatic ketones, often employing classical reactions like the Friedel–Crafts acylation sigmaaldrich.com. This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, leading to the formation of aryl ketones sigmaaldrich.comwikipedia.org.

Another significant area of research has been the catalytic hydrogenation of unsaturated precursors. For instance, the hydrogenation of benzylideneacetone and its derivatives using palladium catalysts on supports like activated carbon or aluminum oxide has been explored as a route to saturated ketones researchgate.netgoogle.com. These studies provide a foundational understanding of the reaction conditions required to selectively reduce carbon-carbon double bonds in the presence of a carbonyl group.

Furthermore, the reactivity of the benzylic positions in such molecules has been a subject of study, particularly concerning oxidation and reduction reactions libretexts.orgchemistrysteps.commasterorganicchemistry.com. The benzylic C-H bonds are activated, making them susceptible to various transformations. Additionally, the enolate chemistry of ketones provides a pathway for functionalization at the α-position, although specific studies on this compound are not extensively documented.

Identification of Unresolved Challenges and Emerging Research Areas

Despite the progress in the broader field of diaryl ketones, several challenges and opportunities remain, particularly concerning this compound. A primary challenge is the development of efficient and stereoselective synthetic routes to this specific isomer. While general methods like Friedel-Crafts acylation and hydrogenation of precursors are known, their application to produce this compound in high yield and purity may require significant optimization to control regioselectivity and prevent the formation of isomers.

An emerging area of research is the development of asymmetric synthetic methods to access chiral diarylalkanes mdpi.comacs.org. For this compound, the carbon at the 3-position is a stereocenter, and the synthesis of enantiomerically pure forms of this compound presents a significant challenge. The development of chiral catalysts for asymmetric hydrogenation or other enantioselective transformations would be a valuable contribution.

Furthermore, a thorough investigation of the chemical reactivity of this compound is lacking. Understanding the reactivity of the methylene bridge between the two phenyl groups and the interplay between the ketone functionality and the aromatic rings could open up new avenues for its use as a synthetic intermediate.

Proposed Future Experimental and Theoretical Studies on this compound

To address the existing gaps in the knowledge of this compound, several future studies are proposed:

Experimental Studies:

Systematic Synthesis and Optimization: A detailed investigation into various synthetic routes, including a modified Friedel-Crafts reaction and the catalytic hydrogenation of a suitable unsaturated precursor like 4,4-diphenyl-3-buten-2-one. The optimization of reaction conditions, including catalyst, solvent, temperature, and pressure, should be systematically explored to maximize the yield and purity of the desired product.

Asymmetric Synthesis: The development of enantioselective synthetic methods is crucial. This could involve the use of chiral catalysts for the hydrogenation of a prochiral precursor or the application of organocatalysis.

Spectroscopic and Structural Characterization: A comprehensive spectroscopic analysis of purified this compound using modern techniques such as 1D and 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy is necessary to fully characterize the molecule. X-ray crystallography of a suitable derivative could provide definitive structural information.

Reactivity Studies: A systematic study of the chemical reactivity of this compound should be undertaken. This would include exploring its enolate chemistry for α-functionalization, oxidation and reduction reactions of the ketone and benzylic positions, and its potential as a building block in the synthesis of more complex molecules.

Theoretical Studies:

Conformational Analysis: Computational studies can be employed to understand the conformational preferences of this compound and how the spatial arrangement of the phenyl groups influences its reactivity.

Reaction Mechanism Elucidation: Theoretical calculations can be used to investigate the mechanisms of potential synthetic reactions and predict the stereochemical outcomes of asymmetric transformations. This can aid in the rational design of catalysts and reaction conditions.

Spectroscopic Prediction: Quantum chemical calculations can be used to predict the NMR, IR, and other spectroscopic properties of this compound, which would aid in the interpretation of experimental data.

Potential Broader Impact on Synthetic Methodology and Material Science

Focused research on this compound and its derivatives has the potential to make a significant impact on several scientific fields:

Synthetic Methodology: The development of novel and efficient synthetic routes to this compound, particularly asymmetric methods, would contribute valuable tools to the field of organic synthesis. These methodologies could be applicable to the synthesis of a broader range of chiral diarylalkanes, which are important pharmacophores.

Medicinal Chemistry: Diarylalkane and diaryl ketone motifs are present in a variety of biologically active compounds researchgate.net. A deeper understanding of the synthesis and reactivity of this compound could facilitate the design and synthesis of new drug candidates with potential therapeutic applications.

Material Science: Aromatic ketones are known to have applications as photoinitiators and in the synthesis of polymers sigmaaldrich.com. The unique structure of this compound, with its two phenyl groups, could lead to the development of new polymers with interesting thermal and photophysical properties. Its potential as a building block for functional materials warrants exploration.

Q & A

Q. What are the standard synthetic routes for 3,4-Diphenylbutan-2-one in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions. A common approach is the Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃). For example, a two-step synthesis could include:

Ketone Formation : Reacting diphenylacetyl chloride with a methyl Grignard reagent (CH₃MgBr) to form the ketone backbone.

Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product .
Researchers should monitor reaction progress via TLC and confirm purity by melting point analysis (expected range: 85–90°C) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • ¹H NMR : Look for a singlet (~2.1 ppm) corresponding to the methyl group adjacent to the carbonyl and aromatic proton signals (7.2–7.5 ppm) from the phenyl rings.
  • ¹³C NMR : A carbonyl signal near 208 ppm and sp³ carbons at ~30–40 ppm.
  • HPLC-MS : Confirm molecular ion peaks at m/z 224 (M⁺) and assess purity (>95%) .
    Discrepancies in spectral data should prompt recrystallization (e.g., using ethanol/water mixtures) to remove impurities .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral resolution can be achieved via:
  • Chiral Chromatography : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to separate enantiomers.
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, leaving the other unreacted .
  • Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra to known standards .

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Methodological Answer : Computational and experimental approaches are critical:
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., cytochrome P450 enzymes).
  • Enzyme Assays : Test inhibition of trypanothione reductase (a parasite enzyme) at varying concentrations (IC₅₀ determination). A 2018 study on analogous ketones reported IC₅₀ values of 12–18 µM .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How can researchers address contradictory data in the thermal stability of this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurities or measurement conditions. To resolve:
  • Differential Scanning Calorimetry (DSC) : Perform under inert gas (N₂) to observe decomposition onset temperatures.
  • Thermogravimetric Analysis (TGA) : Compare weight loss profiles (e.g., 5% degradation at 150°C vs. 180°C) under controlled heating rates (10°C/min) .
    Cross-validate findings with independent labs using standardized protocols .

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